molecular formula C6H4N4O3S B12912294 5-(5-Nitrofuran-2-yl)-1,2-dihydro-3H-1,2,4-triazole-3-thione CAS No. 57672-16-9

5-(5-Nitrofuran-2-yl)-1,2-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12912294
CAS No.: 57672-16-9
M. Wt: 212.19 g/mol
InChI Key: PSKSBKCUDHXBJW-UHFFFAOYSA-N
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Description

5-(5-Nitrofuran-2-yl)-1,2-dihydro-3H-1,2,4-triazole-3-thione (CAS 61323-57-7) is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial agents . The structure of this compound incorporates two pharmaceutically important pharmacophores: the 5-nitrofuran ring and the 1,2,4-triazole-3-thione ring system. The 5-nitrofuran moiety is a well-known component in several established antibacterial agents, where its mechanism of action is attributed to enzymatic reduction within bacterial cells, generating reactive intermediates that cause damage to multiple cellular targets, such as DNA and proteins . The 1,2,4-triazole core, especially its 3-thione derivative, is a privileged scaffold in drug discovery, renowned for its versatile biological activities . This hybrid structure is primarily investigated for its potent antibacterial properties. Research on analogous molecular hybrids demonstrates that the 1,2,4-triazole-3-thione scaffold can exhibit significant growth inhibitory activity against a range of Gram-positive bacteria, including Staphylococcus aureus (S. aureus) and methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, compounds bearing the 1,2,4-triazole-3-thione moiety have shown promising, specific inhibitory activity against Mycobacterium tuberculosis (Mtb), the pathogen responsible for tuberculosis, highlighting the scaffold's potential in addressing difficult-to-treat bacterial infections . The compound's value lies in its use as a key intermediate or a model structure for synthesizing and evaluating new derivatives to combat the escalating global threat of microbial resistance . This product is intended for research applications only and is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

57672-16-9

Molecular Formula

C6H4N4O3S

Molecular Weight

212.19 g/mol

IUPAC Name

5-(5-nitrofuran-2-yl)-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C6H4N4O3S/c11-10(12)4-2-1-3(13-4)5-7-6(14)9-8-5/h1-2H,(H2,7,8,9,14)

InChI Key

PSKSBKCUDHXBJW-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=NC(=S)NN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Nitrofuran-2-yl)-1H-1,2,4-triazole-3(2H)-thione typically involves the nitration of furan derivatives followed by the formation of the triazole ring. One common method starts with the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the triazole ring, resulting in the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-(5-Nitrofuran-2-yl)-1H-1,2,4-triazole-3(2H)-thione can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form reactive intermediates.

    Reduction: The nitro group can be reduced to an amine, which can further react to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the nitrofuran ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of 5-(5-aminofuran-2-yl)-1H-1,2,4-triazole-3(2H)-thione.

Scientific Research Applications

Antibacterial Activity

The compound exhibits significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Research indicates that derivatives containing the 1,2,4-triazole ring are effective as antibacterial agents.

Case Studies:

  • A study published in PMC highlighted that newly synthesized 1,2,4-triazole compounds showed promising in vitro growth inhibition against standard bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, with some compounds exhibiting activity comparable to established antibiotics like ciprofloxacin .
  • Another investigation focused on the synthesis of 5-(5-nitrofuran-2-yl)-N-aryl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol derivatives. These compounds demonstrated significant inhibition of S. aureus growth at concentrations as low as 25 µg/mL .

Data Table: Antibacterial Activity Overview

Compound NameBacterial StrainMIC (µg/mL)Reference
5-(5-nitrofuran-2-yl)-N-aryl triazole derivativesStaphylococcus aureus25
N-allyl derivative of triazoleMycobacterium smegmatis3.25
4-amino derivativesEscherichia coli5

Antileishmanial Activity

The compound has also shown promising results in antileishmanial activity. A study synthesized a series of thiadiazole derivatives linked to piperazine and tested their efficacy against Leishmania major, revealing that certain substitutions significantly enhanced biological activity.

Case Study:

In vitro testing revealed that compounds with specific side chains (e.g., n-propyl and n-butyl) exhibited potent activity against both promastigote and amastigote forms of the parasite . This suggests potential for further development into therapeutic agents for leishmaniasis.

Research Insights:

Molecular docking studies have indicated that the compound binds effectively to target enzymes such as DNA gyrase in bacteria, which is vital for DNA replication and transcription. This binding disrupts normal cellular processes leading to bacterial cell death .

Mechanism of Action

The mechanism of action of 5-(5-Nitrofuran-2-yl)-1H-1,2,4-triazole-3(2H)-thione involves the reduction of the nitro group by bacterial nitroreductase enzymes. This reduction leads to the formation of reactive intermediates that can damage bacterial DNA and other cellular components . The compound’s ability to generate reactive oxygen species also contributes to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural Analogs

The 1,2,4-triazole-3-thione derivatives vary primarily in substituents at positions 4 and 5, which significantly influence their biological and physical properties. Key structural analogs include:

Compound Name Substituents (Position 4/5) Key Features
5-(4-Nitrophenyl)-4-phenyl-1,2,4-triazole-3-thione 4-phenyl, 5-(4-nitrophenyl) Antifungal activity against Candida tropicalis; undergoes hepatic acetylation
5-(3-Chlorophenyl)-4-hexyl-1,2,4-triazole-3-thione (TP-315) 4-hexyl, 5-(3-chlorophenyl) Anticonvulsant activity in MES model; low neurotoxicity
5-(5-Nitrofuran-2-yl)-1,2-dihydro-3H-1,2,4-triazole-3-thione 5-(5-nitrofuran-2-yl) Expected enhanced electron-withdrawing effects; unexplored bioactivity
5-[(1E,3E)-4-(1,3-Benzodioxol-5-yl)buta-1,3-dien-1-yl]-4-cyclohexyl derivative (9f) 4-cyclohexyl, 5-benzodioxol substituent High yield (91%); moderate melting point (192–194°C)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chlorophenyl) enhance antifungal and anticonvulsant activities .
Antifungal Activity
  • 5-(4-Aminophenyl)-4-phenyl-1,2,4-triazole-3-thione: Active against Candida tropicalis (MIC ~8 µg/mL) but requires metabolic activation via acetylation to 5-(4-acetylaminophenyl) for efficacy .
  • 5-(4-Nitrophenyl) analog : Shows moderate activity but rapid metabolism, limiting therapeutic utility .
Anticonvulsant Activity
  • TP-315 : Exhibits ED50 of 45 mg/kg in the maximal electroshock (MES) model, with a protective index (PI) >5, indicating favorable safety .
  • TP-10 (5-(3-chlorophenyl)-4-(4-methylphenyl)) : Higher neurotoxicity (PI = 3) compared to TP-315, underscoring the role of substituent bulk in reducing adverse effects .

Physical and Chemical Properties

Compound Melting Point (°C) Yield (%) Solubility Trends
This compound Not reported Likely moderate (nitrofuran enhances polarity)
5-(Benzodioxol)-4-cyclohexyl derivative (9f) 192–194 91 Low solubility in polar solvents
5-(Benzodioxol)-4-phenyl derivative (9g) 244–245 85 Insoluble in water; soluble in DMSO
5-(3-Chlorophenyl)-4-hexyl (TP-315) Not reported High lipophilicity (logP ~4.2)

Trends :

  • Aromatic substituents (e.g., phenyl, benzodioxol) increase melting points due to π-π stacking .
  • Alkyl chains reduce crystallinity, enhancing solubility in organic solvents .

Biological Activity

5-(5-Nitrofuran-2-yl)-1,2-dihydro-3H-1,2,4-triazole-3-thione is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antifungal, and anticonvulsant activities. The synthesis methods and structure-activity relationships (SAR) are also discussed.

Synthesis and Structure

The compound belongs to the triazole family, which is known for its significant pharmacological properties. The synthesis typically involves the reaction of substituted isothiocyanates with hydrazides, leading to the formation of 1,2,4-triazole derivatives through cyclization reactions . The general structure can be represented as follows:

C5H4N4O2S\text{C}_5\text{H}_4\text{N}_4\text{O}_2\text{S}

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated various triazole derivatives against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The compound showed Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Reference Compound (MIC µg/mL)
Staphylococcus aureus12.525 (Ciprofloxacin)
Escherichia coli50100 (Levofloxacin)
Pseudomonas aeruginosa100200 (Moxifloxacin)

Antifungal Activity

In addition to antibacterial effects, the compound has shown promising antifungal activity against strains such as Candida albicans. The study indicated that its efficacy surpassed that of some conventional antifungal agents .

Table 2: Antifungal Activity of this compound

Fungal StrainMIC (µg/mL)Reference Compound (MIC µg/mL)
Candida albicans5050 (Fluconazole)

Anticonvulsant Activity

The anticonvulsant potential of this compound was evaluated using the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ) model. Results indicated that certain derivatives exhibited significant anticonvulsant activity with low neurotoxicity profiles. The interaction with GABA receptors was suggested as a mechanism of action .

Table 3: Anticonvulsant Activity Assessment

CompoundMES Test ScoreNeurotoxicity Score
5-(5-Nitrofuran-2-yl)-...SignificantLow

Case Studies

Several studies have focused on the biological evaluation of triazole derivatives. For instance:

  • Antibacterial Study : A series of triazole derivatives were synthesized and screened for antibacterial activity. The most active compounds displayed MIC values lower than those of traditional antibiotics against resistant bacterial strains .
  • Antifungal Evaluation : A comparative study demonstrated that certain derivatives had superior antifungal activity against multiple strains compared to established antifungal drugs .

Q & A

What synthetic methodologies are commonly employed for the preparation of 5-(5-Nitrofuran-2-yl)-1,2-dihydro-3H-1,2,4-triazole-3-thione, and how are critical reaction parameters optimized?

The synthesis typically involves cyclocondensation of hydrazine derivatives with nitrofuran-containing precursors. Key optimization steps include:

  • Solvent selection : A 1:1 mixture of water and dimethylformamide (DMF) is effective for cyclization, as seen in analogous triazole-thione syntheses .
  • Reaction time and temperature : Reflux conditions in ethanol/water mixtures (e.g., 1 hour at 80°C) improve yield and purity, as demonstrated for 5-(furan-2-yl) analogs .
  • pH control : Alkaline conditions (using KOH) facilitate thione formation and reduce byproducts .

Which spectroscopic and chromatographic techniques are recommended for confirming the structural integrity and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming the triazole ring and nitrofuran substituents. For example, aromatic protons in the nitrofuran moiety appear as distinct doublets in the δ 7.5–8.5 ppm range .
  • IR spectroscopy : The thione (C=S) stretch near 1200–1250 cm1^{-1} and nitro group (NO2_2) absorption at ~1520 cm^{-1 are diagnostic .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures purity, especially for detecting unreacted precursors .

How can researchers address contradictory data in spectroscopic characterization or inconsistent synthetic yields across different studies?

  • Cross-validation : Combine multiple techniques (e.g., NMR, IR, and X-ray crystallography for ambiguous thione vs. thiol tautomers) .
  • Parameter adjustment : Vary solvent polarity (e.g., ethanol vs. DMF) or reaction time to resolve yield discrepancies. For example, extending reflux time from 1 to 3 hours increased yields by 15% in similar triazole derivatives .
  • Substituent effects : Electron-withdrawing groups (e.g., nitro) on the furan ring may alter reactivity, requiring tailored conditions .

What computational approaches, such as DFT calculations, are utilized to predict the electronic structure and reactivity of 5-(5-Nitrofuran-2-yl)-1,2,4-triazole-3-thione derivatives?

  • DFT modeling : Predicts molecular geometry, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces to explain nucleophilic/electrophilic sites .
  • NMR chemical shift prediction : GIAO-DFT methods correlate computed shifts with experimental data to validate tautomeric forms .
  • Reactivity studies : Transition state analysis identifies preferred pathways for derivatization (e.g., alkylation at sulfur vs. nitrogen) .

What are the key considerations in designing derivatives of this compound to enhance specific physicochemical or biological properties?

  • Functionalization sites : Introduce substituents at the triazole N1 or nitrofuran C5 positions to modulate solubility or bioactivity. For example, S-alkylation improves lipophilicity .
  • Heterocyclic hybrids : Attach bioactive moieties (e.g., thiadiazole or morpholine) via thioether linkages to enhance antimicrobial activity .
  • Pharmacophore tuning : Replace the nitro group with other electron-withdrawing groups (e.g., cyano) to balance reactivity and stability .

How does the presence of the nitrofuran moiety influence the compound's reactivity in further chemical transformations?

  • Electrophilic substitution : The nitro group directs electrophiles to the furan C3 position, enabling regioselective sulfonation or halogenation .
  • Redox sensitivity : The nitro group can be reduced to an amine under catalytic hydrogenation, altering electronic properties for downstream applications .
  • Coordination chemistry : The thione sulfur and nitro oxygen serve as donor atoms, forming complexes with transition metals (e.g., Cu2+^{2+}) for catalytic studies .

What mechanistic insights guide the cyclization steps in the synthesis of 1,2,4-triazole-3-thione derivatives?

  • Nucleophilic attack : Hydrazine derivatives attack carbonyl carbons of nitrofuran precursors, followed by intramolecular cyclization under basic conditions .
  • Tautomerization : The thiol-thione equilibrium is pH-dependent, favoring the thione form in alkaline media, which stabilizes the triazole ring .
  • Byproduct control : Excess hydrazine minimizes open-chain intermediates, while controlled heating prevents nitro group degradation .

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